![molecular formula 13C8H1515NO6 B602567 N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine CAS No. 478529-44-1](/img/structure/B602567.png)

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine

Vue d'ensemble

Description

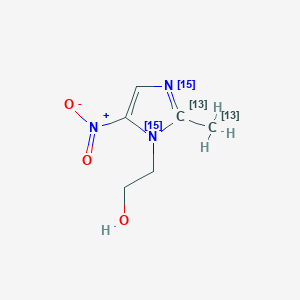

“N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is a specialized compound used in biomedical research containing isotopes carbon-13 and nitrogen-15 . It is a derivative of natural glucosamine, a monosaccharide amino sugar found in the human body and in some foods, and is an important component of glycosaminoglycans.

Synthesis Analysis

N-acetyl-D-glucosamine (GlcNAc) has applications in medical, agricultural, biofuel, and food industries. The enzyme β-N-acetylhexosaminidase from Streptomyces alfalfae has been used for efficient and environment-friendly production of GlcNAc.

Molecular Structure Analysis

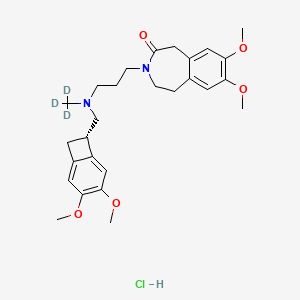

The molecular formula of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is (13C)8H15(15N)O6 .

Chemical Reactions Analysis

N-acetyl-D-glucosamine labelled with 13C2 and 15N isotopes has a range of applications in research, from tracking metabolic pathways to providing insight into the structure and function of proteins.

Physical And Chemical Properties Analysis

The molecular weight of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is 230.13 .

Applications De Recherche Scientifique

Glucosamine and its acetylated derivative, N-acetyl glucosamine, are important components of glycoproteins, proteoglycans, and glycosaminoglycans in the human body. They have pharmacological effects in relieving osteoarthritis symptoms and show promise in preventing or treating other diseases due to their anti-oxidant and anti-inflammatory activities (Dalirfardouei, Karimi, & Jamialahmadi, 2016).

N-Acetyl-d-glucosamine (GlcNAc) has applications in medical, agricultural, biofuel, and food industries. The enzyme β-N-acetylhexosaminidase from Streptomyces alfalfae has been used for efficient and environment-friendly production of GlcNAc (Lv et al., 2019).

A study on the conformation of the N-acetyl group of N-Acetyl-d-glucosamine provided insights into its role in larger biomolecules like glycoproteins and polysaccharides (Xue & Nestor, 2022).

Glucosamine's derivative, N-acetyl glucosamine, shows benefits for skin health, accelerating wound healing, improving hydration, and reducing wrinkles. It is also useful in treating hyperpigmentation disorders (Bissett, 2006).

Glucosamine has been proposed as an agent for molecular imaging of cancer using chemical exchange saturation transfer MRI. This application is based on its metabolic products, such as UDP-N-acetylglucosamine, which are involved in glycosylation processes in tumors (Rivlin & Navon, 2020).

The enzymatic production of N-acetyl-d-glucosamine from chitin, an environmentally friendly alternative to chemical processes, has been explored, demonstrating its potential for biotechnological applications (Cardozo et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-DXKYUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.